molecular formula C22H24F3N3OS B2688170 N-(adamantan-1-yl)-2-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide CAS No. 626222-15-9

N-(adamantan-1-yl)-2-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B2688170
CAS No.: 626222-15-9
M. Wt: 435.51
InChI Key: DIKMVNFONOAOLT-UHFFFAOYSA-N
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Description

N-(adamantan-1-yl)-2-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide is a potent and selective orally active antagonist of the sphingosine-1-phosphate receptor 1 (S1PR1) [Source] . This compound has emerged as a critical pharmacological tool for dissecting the S1P-S1PR1 signaling axis, which plays a fundamental role in lymphocyte egress from lymphoid organs and is a validated target for immunomodulatory therapies. Its primary research value lies in its ability to induce a reversible sequestration of lymphocytes, providing a mechanism to investigate immune responses in preclinical models of autoimmune diseases, such as multiple sclerosis and psoriasis [Source] . Beyond immunology, this S1PR1 antagonist is being utilized in fibrosis research, as S1P signaling is implicated in the activation of fibroblasts and the progression of organ fibrosis in the lung, liver, and kidney. The compound's adamantane and cyclopentapyridine core contribute to its high receptor affinity and favorable pharmacokinetic profile, making it particularly useful for in vivo studies aimed at understanding disease mechanisms and evaluating novel therapeutic paradigms for a range of inflammatory and fibrotic disorders [Source] .

Properties

IUPAC Name

N-(1-adamantyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3OS/c23-22(24,25)19-15-2-1-3-17(15)27-20(16(19)10-26)30-11-18(29)28-21-7-12-4-13(8-21)6-14(5-12)9-21/h12-14H,1-9,11H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKMVNFONOAOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(C(=C2C(F)(F)F)C#N)SCC(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-1-yl)-2-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane moiety is often introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst.

    Cyclopenta[b]pyridine Synthesis: The cyclopenta[b]pyridine core can be synthesized via a multi-step process involving the formation of a pyridine ring followed by cyclization.

    Introduction of the Cyano and Trifluoromethyl Groups: These groups are typically introduced through nucleophilic substitution reactions, where appropriate precursors are reacted with the cyclopenta[b]pyridine derivative.

    Formation of the Final Compound: The final step involves the coupling of the adamantane derivative with the cyclopenta[b]pyridine derivative through a sulfanyl linkage, often using thiol reagents and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Its structural features could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets may make it useful in the treatment of diseases such as cancer, neurological disorders, or infectious diseases.

Industry

In industrial applications, the compound could be used in the development of new materials with unique properties, such as enhanced stability, reactivity, or functionality.

Mechanism of Action

The mechanism of action of N-(adamantan-1-yl)-2-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the cyano and trifluoromethyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molar Mass (g/mol) Potential Applications
Target Compound :
N-(adamantan-1-yl)-2-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide
Cyclopenta[b]pyridine -CN (position 3)
-CF₃ (position 4)
C₂₂H₂₃F₃N₄OS 472.5 (calculated) Hypothesized CNS or antiviral applications due to adamantane and electronegative substituents
N-(Adamantan-1-yl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Cyclopenta[4,5]thieno[2,3-d]pyrimidine -Ph (position 3)
-S- (thiophene)
C₂₅H₂₆N₄O₂S₂ 502.6 (estimated) Anticancer or enzyme inhibition (e.g., kinase targets)
N-(1-adamantyl)-2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Cyclopenta[4,5]thieno[2,3-d]pyrimidine -Allyl (position 3)
-S- (thiophene)
C₂₄H₂₉N₃O₂S₂ 455.64 Flexible alkyl chain may improve solubility; antimicrobial or anti-inflammatory applications
N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives Indole Varied N-substituents (e.g., aryl, alkyl) ~C₂₅H₂₈N₂O₂ (varies) ~400–450 Broad-spectrum biological activity (e.g., anti-inflammatory, antiviral)

Key Differences and Implications

Core Heterocycle: The target compound’s cyclopenta[b]pyridine core differs from the thieno-pyrimidine systems in and the indole scaffold in .

In contrast, the -Ph (phenyl) group in and -allyl in may prioritize hydrophobic interactions . Trifluoromethyl (-CF₃) groups are known to improve metabolic stability and bioavailability compared to non-fluorinated analogs .

Molecular Weight and Solubility :

  • The target compound’s calculated molecular weight (~472.5 g/mol) is higher than the allyl-substituted analog in (455.64 g/mol), which may affect membrane permeability. However, the -CN group could counterbalance this by increasing polarity.

Pharmacological Hypotheses: Adamantane derivatives are frequently explored for CNS applications (e.g., antiviral agents like rimantadine) due to their ability to cross the blood-brain barrier .

Biological Activity

N-(adamantan-1-yl)-2-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide is a novel compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

  • Adamantane moiety : Known for its stability and ability to enhance lipophilicity.
  • Pyridine ring : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Trifluoromethyl group : Increases the lipophilicity and alters the electronic properties of the molecule.
  • Sulfanyl group : May participate in nucleophilic substitution reactions.

Molecular Formula

The molecular formula of this compound is C18H19F3N2SC_{18}H_{19}F_3N_2S with a molecular weight of 392.42 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The adamantane structure facilitates penetration through lipid membranes, while the pyridine and trifluoromethyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors. This dual interaction profile allows for modulation of enzymatic activity and receptor signaling pathways.

Potential Targets

  • Enzymes : The sulfanyl group may interact with thiol-containing enzymes, influencing metabolic pathways.
  • Receptors : The compound may exhibit affinity for neurotransmitter receptors due to its structural similarities with known ligands.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives containing adamantane have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell membranes.

Antiviral Activity

Studies have explored adamantane derivatives as potential antiviral agents. The mechanism often involves inhibition of viral replication by interfering with viral protein function or assembly.

Case Studies

  • Study on Cannabimimetic Activity :
    A study evaluated the structural features that govern the cannabimimetic potency of adamantane derivatives. It was found that modifications in the adamantane structure significantly influenced receptor binding affinity at CB1 and CB2 receptors, suggesting potential therapeutic applications in pain management and appetite stimulation .
  • Synthesis and Evaluation :
    Another study synthesized related compounds to assess their pharmacological profiles. The results indicated that the presence of specific functional groups significantly enhanced bioactivity, demonstrating the importance of molecular design in drug development .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(adamantan-1-yl)acetamideAdamantane + acetamideModerate antimicrobial activity
2-{[6-(adamantan-1-yl)-3-cyano]}acetamideAdamantane + cyano groupEnhanced antiviral properties
N-(adamantan-1-yl)-4-methyl-benzamideAdamantane + benzamideLimited efficacy against certain pathogens

The unique combination of functional groups in this compound distinguishes it from similar compounds, potentially leading to superior biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-(adamantan-1-yl)-2-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting adamantan-1-amine with a functionalized pyridine scaffold containing a sulfanyl-acetamide moiety. For example, activated pyridine derivatives (e.g., brominated or chlorinated intermediates) are coupled with adamantane-containing thiols or amines using palladium catalysts or coupling agents like benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP) in dimethylformamide (DMF). Purification is achieved via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the connectivity of the adamantane, pyridine, and sulfanyl-acetamide groups. The trifluoromethyl group exhibits distinct ¹⁹F NMR signals.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
  • X-ray Crystallography : Single-crystal diffraction with SHELXL refinement resolves absolute configuration and intermolecular interactions. Hydrogen bonding and van der Waals contacts are analyzed using software like PLATON .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screening should focus on target-specific assays (e.g., enzyme inhibition, receptor binding) due to the adamantane group’s known pharmacological properties. For antiviral or antibacterial studies, use cell-based viability assays (MTT or resazurin) and measure IC₅₀ values. Molecular docking can predict interactions with targets like viral proteases or bacterial enzymes .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfanyl-acetamide coupling step?

  • Methodological Answer : Low yields often arise from steric hindrance from the adamantane group or poor solubility of intermediates. Strategies include:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility.
  • Catalyst Screening : Test Pd(PPh₃)₄ or CuI for Ullmann-type couplings.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency .

Q. How do crystallographic data contradictions arise, and how can they be resolved?

  • Methodological Answer : Discrepancies may stem from molecular disorder (e.g., flexible cyclopenta[b]pyridine ring) or twinning. Mitigation strategies:

  • High-Resolution Data Collection : Use synchrotron radiation for < 0.8 Å resolution.
  • Twinning Refinement : Implement SHELXL’s TWIN/BASF commands to model twinned crystals.
  • Validation Tools : Check ADDSYM in PLATON for missed symmetry and validate hydrogen-bonding networks .

Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., cyano and trifluoromethyl groups).
  • Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., viral neuraminidase) over 100-ns trajectories to assess stability.
  • QSAR Models : Use substituent descriptors (Hammett σ, π parameters) to correlate electronic effects with activity .

Q. How does the adamantane moiety influence pharmacokinetic properties?

  • Methodological Answer : Adamantane’s lipophilicity enhances blood-brain barrier penetration but may reduce aqueous solubility. Experimental approaches:

  • LogP Measurement : Use shake-flask or HPLC methods to determine partition coefficients.
  • Permeability Assays : Perform Caco-2 cell monolayers or PAMPA to assess intestinal absorption.
  • Metabolic Stability : Incubate with liver microsomes and quantify metabolites via LC-MS .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data across studies?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurity profiles. Solutions:

  • Reproducibility Checks : Repeat assays in triplicate using standardized protocols.
  • Analytical Purity : Confirm compound purity (>95%) via HPLC with dual-wavelength detection.
  • Orthogonal Assays : Validate results using unrelated methods (e.g., SPR for binding affinity vs. enzymatic assays) .

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